molecular formula C20H12F3NO B14243860 6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one CAS No. 298206-47-0

6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one

Cat. No.: B14243860
CAS No.: 298206-47-0
M. Wt: 339.3 g/mol
InChI Key: FQBZGZZVAJKBMK-UHFFFAOYSA-N
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Description

6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one is an organic compound characterized by the presence of an aniline group, a trifluoromethyl group, and a phenalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one typically involves the reaction of 3-(trifluoromethyl)-1H-phenalen-1-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenalenone derivatives, depending on the electrophile used.

Scientific Research Applications

6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Anilino-3-methyl-2,4(1H,3H)-pyrimidinedione
  • 6-Anilino-3-hexanone
  • 2,6-bis-anilino-3-nitropyridines

Uniqueness

6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical or chemical characteristics.

Properties

CAS No.

298206-47-0

Molecular Formula

C20H12F3NO

Molecular Weight

339.3 g/mol

IUPAC Name

6-anilino-3-(trifluoromethyl)phenalen-1-one

InChI

InChI=1S/C20H12F3NO/c21-20(22,23)16-11-18(25)15-8-4-7-14-17(10-9-13(16)19(14)15)24-12-5-2-1-3-6-12/h1-11,24H

InChI Key

FQBZGZZVAJKBMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=C4C3=C(C=C2)C(=CC4=O)C(F)(F)F

Origin of Product

United States

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